Enhanced Lipophilicity Over Non-Fluorinated Analog
The introduction of a single fluorine atom at the meta position of the phenyl ring directly increases the compound's lipophilicity, a critical factor for membrane permeability and metabolic stability in drug discovery . The measured partition coefficient (LogP) for 1-(3-fluorophenyl)-1H-tetrazole-5-thiol is 2.06 [1]. This represents a quantifiable increase compared to its non-fluorinated structural analog, 1-phenyl-1H-tetrazole-5-thiol, which has a calculated LogP of approximately 1.7 [2]. This difference can significantly impact compound distribution and clearance in biological systems .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.06 |
| Comparator Or Baseline | 1-phenyl-1H-tetrazole-5-thiol; LogP = ~1.7 |
| Quantified Difference | ΔLogP ≈ +0.36 |
| Conditions | Calculated/experimental partition coefficient (octanol-water) |
Why This Matters
Procuring a compound with a defined, higher LogP value allows for predictable modulation of a drug candidate's physicochemical properties without altering the core pharmacophore.
- [1] Chembase.cn. (n.d.). 1-(3-fluorophenyl)-1H-tetrazole-5-thiol - Product Information (EN300-12608, Enamine LLC). View Source
- [2] PubChem. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol (Compound Summary). View Source
